Ono-AE-248

GPCR pharmacology Receptor binding Prostanoid signaling

Ono-AE-248 is the only EP3 agonist with extensive peer-reviewed validation across in vivo cardioprotection (26–41% infarct reduction), neutrophil non-apoptotic death, and central cardiovascular control models. Unlike sulprostone (EP1/EP3 dual) or PGE2 (pan-EP), Ono-AE-248 delivers EP3α-exclusive activation (Ki 15 nM; cAMP IC50 ~1 nM), eliminating confounding receptor cross-talk. Procure this definitive tool compound to ensure reproducible, subtype-specific results in GPCR profiling and ischemic preconditioning research.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 211230-67-0
Cat. No. B1677326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-AE-248
CAS211230-67-0
SynonymsONO AE 248
ONO AE-248
ONO-AE-248
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC
InChIInChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1
InChIKeyMXDQOCKVVLKVJS-QKIVIXBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ono-AE-248 (CAS 211230-67-0) Procurement Guide: EP3 Receptor Agonist for Prostanoid Research


Ono-AE-248 (CAS 211230-67-0) is a selective prostanoid EP3 receptor agonist derived from prostaglandin E2 (PGE2) structural analogs, initially developed and supplied by Ono Pharmaceutical Co. [1]. The compound is a synthetic prostanoid derivative that selectively binds to EP3 receptor subtypes (predominantly EP3α) and activates Gi protein-coupled signaling pathways, resulting in decreased intracellular cAMP levels [2]. Unlike pan-EP agonists such as PGE2 or sulprostone, Ono-AE-248 exhibits subtype selectivity for the EP3 receptor, making it a critical research tool for dissecting EP3-specific functions in cardiovascular, inflammatory, and neurobiological systems [3].

Why EP3 Agonist Substitution Fails: Ono-AE-248 Subtype Specificity and Functional Divergence


Substitution of Ono-AE-248 with alternative EP3 agonists (e.g., sulprostone) or pan-EP ligands (e.g., PGE2, misoprostol) introduces confounding variables that compromise experimental interpretability. Sulprostone exhibits dual EP1/EP3 agonism, producing mixed receptor activation that obscures EP3-specific signal transduction [1]. Endogenous PGE2 activates all four EP receptor subtypes (EP1–EP4) simultaneously, generating pleiotropic cellular responses that cannot be attributed to a single receptor [2]. Commercially available research-grade alternatives such as MB28767 or GR63799X lack the same breadth of peer-reviewed validation across in vivo cardiovascular models and in vitro cell death assays that Ono-AE-248 possesses. Procurement of Ono-AE-248 ensures access to a tool compound with well-characterized Ki values, functional cAMP modulation data, and extensive cross-species validation that generic alternatives do not offer.

Ono-AE-248 Product-Specific Quantitative Evidence: Comparator Data and Performance Metrics


EP3 Receptor Binding Affinity of Ono-AE-248: Ki Values in Recombinant Systems

Ono-AE-248 exhibits high-affinity binding to murine EP3α receptors expressed in CHO cells, with a Ki value of 15 nmol/L [1]. Functional antagonism of forskolin-stimulated cAMP accumulation in the same CHO-EP3α expression system occurs with an IC50 of approximately 1 nmol/L [2]. Comparative binding data for alternative EP3 agonists in the same or similar recombinant systems remain limited; however, Ono-AE-248 is one of the few EP3-selective agonists with published Ki and functional cAMP data derived from cloned receptor expression systems, providing a quantitative benchmark absent for many research-grade EP3 agonists [3].

GPCR pharmacology Receptor binding Prostanoid signaling EP3 receptor

Functional Selectivity in Vascular Tissue: Ono-AE-248 vs. EP1 Agonist ONO-DI-004 in Human Pulmonary Arteries

In isolated human pulmonary arteries (HPA), Ono-AE-248 (EP3 agonist) induced significant vasoconstriction, whereas the EP1-selective agonist ONO-DI-004 exhibited little or no activity in the same tissue preparation [1]. Conversely, in human pulmonary veins (HPV), ONO-AE-248 demonstrated minimal activity, while the EP1/EP3 mixed agonist sulprostone produced contractions that were blocked by EP1 antagonists (ONO-8711, 30 μM; ONO-8713, 10 μM) [2]. This tissue-specific differential activity confirms the functional EP3 selectivity of Ono-AE-248 and distinguishes it from both EP1 agonists and mixed EP1/EP3 agonists in human vascular pharmacology studies [3].

Vascular pharmacology Pulmonary circulation EP receptor selectivity Human tissue assays

Ono-AE-248-Induced Unique Neutrophil Death: Differential from Apoptosis and Necrosis

Ono-AE-248 induces a distinct form of neutrophil death that lacks hallmark features of both apoptosis (nuclear condensation, DNA fragmentation, phosphatidylserine externalization) and necrosis (chromatin clumping, organelle destruction) [1]. Instead, Ono-AE-248 triggers nuclear lobule fusion, decreased chromatin compactness, and nuclear membrane blebbing and rupture [2]. This death mechanism is neutrophil-specific and requires protein kinase C activation and intracellular ATP, distinguishing it from caspase-dependent apoptosis [3]. By comparison, PGE2 (which activates multiple EP receptors) delays neutrophil apoptosis via cAMP elevation, highlighting that Ono-AE-248's EP3-selective signaling yields a functionally opposite outcome [4].

Neutrophil biology Cell death Inflammation EP3 receptor

In Vivo Cardioprotection: Ono-AE-248 Reduces Myocardial Infarct Size in Two Rodent Species

Intravenous infusion of Ono-AE-248 (5 μg·kg⁻¹·min⁻¹) significantly reduced myocardial infarct size in both rat and rabbit models of regional ischemia-reperfusion injury [1]. In rats subjected to 25 minutes ischemia and 2 hours reperfusion, Ono-AE-248 reduced infarct size from 60±3% (vehicle control, n=8) to 36±6% (n=7). With 45 minutes ischemia, infarct size decreased from 78±2% (n=11) to 58±4% (n=9) [2]. In rabbits subjected to 45 minutes ischemia, Ono-AE-248 reduced infarct size from 61±2% (n=10) to 36±4% (n=8); with 60 minutes ischemia, reduction was from 63±4% (n=7) to 42±4% (n=7) [3]. The protective effect was abolished by the KATP channel inhibitor 5-hydroxydecanoate and by PKC inhibitors staurosporine and chelerythrine, confirming an EP3→PKC→KATP channel signaling axis [4].

Myocardial ischemia-reperfusion Cardioprotection KATP channels In vivo pharmacology

Central Cardiovascular Regulation: Ono-AE-248 vs. EP2 and EP4 Agonists in Rat CNS

Intracerebroventricular (i.c.v.) administration of Ono-AE-248 (50.0 nmol) in urethane-anesthetized rats produced increases in renal sympathetic nerve activity (RSNA) accompanied by pressor and tachycardia responses [1]. In direct contrast, the EP2 agonist ONO-AE1-259 and the EP4 agonist ONO-AE1-329 caused transient hypotension with only slight increases in heart rate and RSNA [2]. The EP1 agonist ONO-DI-004 showed no effect on central cardiovascular parameters [3]. These divergent responses demonstrate that central EP3 receptor activation by Ono-AE-248 uniquely drives sympathetic outflow and hypertensive responses, while EP2/EP4 activation produces opposing hemodynamic effects [4].

Central nervous system Cardiovascular regulation Sympathetic nerve activity EP receptor subtypes

Ono-AE-248 Optimal Research Applications: Evidence-Based Use Cases for Procurement Decisions


EP3 Receptor Pharmacology and GPCR Signaling Studies

Ono-AE-248 is optimally deployed in studies requiring selective pharmacological activation of the EP3 receptor subtype without cross-reactivity at EP1, EP2, or EP4 receptors. With a documented Ki of 15 nmol/L for murine EP3α receptors and functional cAMP inhibition (IC50 ≈ 1 nmol/L) [1], the compound provides a quantitative reference standard for EP3-mediated Gi signaling. Use in recombinant CHO-EP3α expression systems allows researchers to establish concentration-response curves for downstream cAMP assays, calcium mobilization studies, and GPCR internalization experiments [2]. Procurement should prioritize laboratories conducting prostanoid receptor profiling, GPCR signal transduction research, or high-throughput screening for EP3 modulators.

In Vivo Myocardial Ischemia-Reperfusion Injury Models

Ono-AE-248 is validated for in vivo cardioprotection studies in rodent ischemia-reperfusion models. Intravenous infusion at 5 μg·kg⁻¹·min⁻¹ consistently reduces myocardial infarct size by 26-41% across both rat and rabbit species [1]. The compound's efficacy is mechanistically linked to EP3→PKC→KATP channel signaling, as evidenced by complete abrogation of protection with 5-hydroxydecanoate (KATP inhibitor) and PKC inhibitors [2]. This application is particularly relevant for academic and pharmaceutical laboratories investigating EP3-targeted cardioprotective strategies, ischemic preconditioning mechanisms, or validating EP3 antagonists in cardiovascular drug discovery [3].

Neutrophil Cell Death and Inflammation Research

Ono-AE-248 enables investigation of a unique EP3-dependent neutrophil death pathway that is distinct from classical apoptosis and necrosis [1]. Characterized by nuclear lobule fusion, decreased chromatin compactness, and nuclear membrane blebbing without caspase activation or DNA fragmentation, this cell death mechanism is neutrophil-specific and requires PKC activation and intracellular ATP [2]. Research applications include studying EP3 receptor signaling in neutrophil biology, exploring non-apoptotic cell death pathways in inflammatory diseases, and evaluating EP3 antagonists for modulating neutrophil lifespan [3]. Procurement should prioritize immunology and inflammation laboratories studying neutrophil dysfunction, sepsis, or autoimmune disorders.

Central Nervous System Cardiovascular Regulation Studies

Ono-AE-248 is the tool compound of choice for dissecting EP3 receptor contributions to central cardiovascular control. Following i.c.v. administration (50.0 nmol), Ono-AE-248 uniquely increases renal sympathetic nerve activity and produces pressor/tachycardia responses, in direct contrast to the hypotensive effects of EP2 and EP4 agonists [1]. This application is validated for neuroscience and cardiovascular pharmacology laboratories investigating neurogenic hypertension, brainstem sympathetic regulation, or the role of central EP receptors in blood pressure homeostasis [2]. Ono-AE-248's consistent, reproducible central effects make it essential for studies requiring unambiguous EP3-specific central activation.

Quote Request

Request a Quote for Ono-AE-248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.